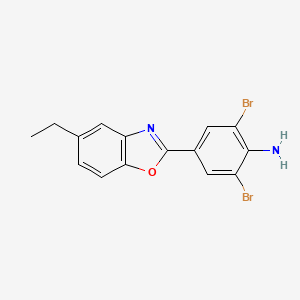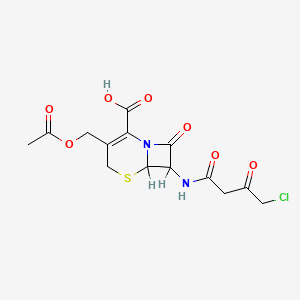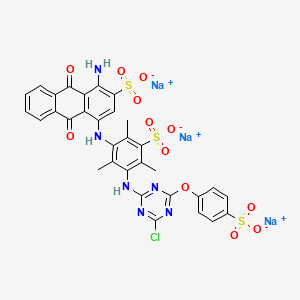
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt: is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural features, which include multiple functional groups such as sulfonic acid, amino, and triazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt involves multiple steps:
Formation of the Anthracenesulfonic Acid Core: The initial step involves the sulfonation of anthracene to form 2-anthracenesulfonic acid. This is typically achieved by reacting anthracene with sulfuric acid under controlled temperature conditions.
Introduction of Amino Groups: The amino groups are introduced through nitration followed by reduction. Nitration is carried out using a mixture of nitric acid and sulfuric acid, and the resulting nitro compound is reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Attachment of the Triazine Moiety: The triazine moiety is introduced by reacting the amino-substituted anthracenesulfonic acid with 4-chloro-6-(4-sulfophenoxy)-1,3,5-triazine. This reaction is typically carried out in an aqueous medium at an elevated temperature.
Final Assembly and Trisodium Salt Formation: The final step involves the coupling of the intermediate compounds to form the desired product. The trisodium salt is formed by neutralizing the sulfonic acid groups with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthracene moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the nitro groups (if present) to form amino groups. Reducing agents such as hydrogen gas in the presence of a catalyst are commonly used.
Substitution: The triazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride
Nucleophiles for Substitution: Amines, thiols
Major Products Formed
Oxidation Products: Oxidized derivatives of the anthracene and amino groups
Reduction Products: Amino-substituted derivatives
Substitution Products: Triazine derivatives with various substituents
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent for various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool for researchers.
Biology
In biological research, the compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property is utilized in various imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, the compound has potential applications as a diagnostic agent. Its fluorescent properties can be used to detect specific biomolecules or to monitor physiological changes in real-time.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings.
作用机制
The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets. The sulfonic acid and amino groups allow it to form strong interactions with proteins and other biomolecules. The triazine moiety can undergo substitution reactions, enabling the compound to modify its targets chemically. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt
- 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
Uniqueness
The trisodium salt form of the compound is unique due to its enhanced solubility in water compared to its disodium and monosodium counterparts. This increased solubility makes it more suitable for applications that require aqueous solutions, such as biological and medical research.
属性
CAS 编号 |
70900-41-3 |
|---|---|
分子式 |
C32H22ClN6Na3O12S3 |
分子量 |
883.2 g/mol |
IUPAC 名称 |
trisodium;1-amino-4-[3-[[4-chloro-6-(4-sulfonatophenoxy)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C32H25ClN6O12S3.3Na/c1-13-25(35-20-12-21(53(45,46)47)24(34)23-22(20)27(40)18-6-4-5-7-19(18)28(23)41)14(2)29(54(48,49)50)15(3)26(13)36-31-37-30(33)38-32(39-31)51-16-8-10-17(11-9-16)52(42,43)44;;;/h4-12,35H,34H2,1-3H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,36,37,38,39);;;/q;3*+1/p-3 |
InChI 键 |
BEWFIUGVZTWSRR-UHFFFAOYSA-K |
规范 SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)Cl)OC3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


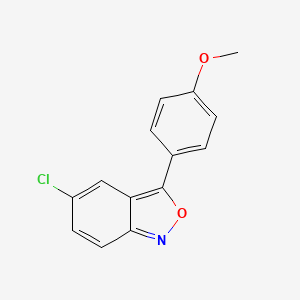
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
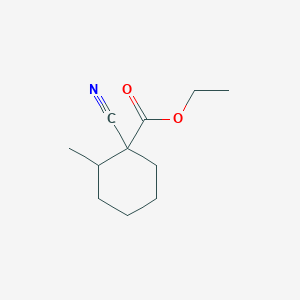

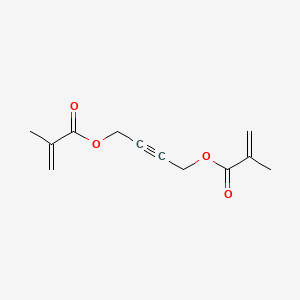
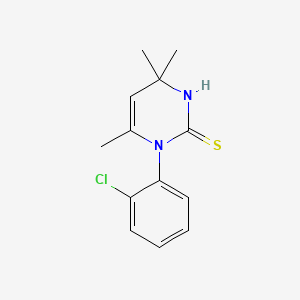
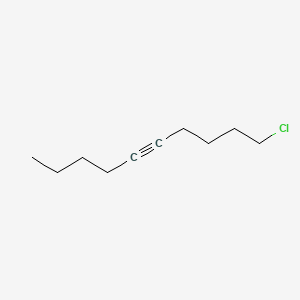
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)

